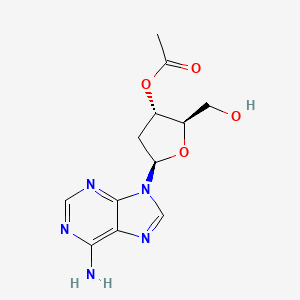

3'-O-Acetyl-2'-deoxyadenosine

Description

Context within Nucleoside and Deoxynucleoside Analogs Research

3'-O-Acetyl-2'-deoxyadenosine belongs to a broad class of compounds known as nucleoside and deoxynucleoside analogs. These are synthetic molecules that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. kbdna.com Researchers utilize these analogs for a variety of purposes, including their potential to interfere with viral replication and cancer cell growth. The modification of the sugar or base component of the nucleoside can lead to compounds with unique biological activities.

The addition of an acetyl group to the 3' position of 2'-deoxyadenosine (B1664071) is a key modification. This "protecting group" strategy is often employed in the chemical synthesis of oligonucleotides (short DNA or RNA strands). kbdna.com By temporarily blocking the reactive 3'-hydroxyl group, chemists can control the step-by-step assembly of a DNA chain.

Furthermore, the study of such analogs contributes to our understanding of how enzymes involved in DNA synthesis and repair recognize their substrates. By observing how these enzymes interact with modified nucleosides like this compound, researchers can gain insights into the mechanisms of these vital cellular processes.

Historical Perspective of Acetylated Deoxyadenosine (B7792050) in Molecular Biology Studies

The use of acetylated nucleosides has a long history in molecular biology, dating back to the foundational techniques for DNA sequencing and synthesis. The discovery that specific chemical modifications could terminate DNA chain elongation was a pivotal moment in the development of the Sanger sequencing method. medchemexpress.comcaymanchem.com Acetylated derivatives, including those of deoxyadenosine, have been instrumental in this context. medchemexpress.commedchemexpress.commedchemexpress.com

The acetylation of proteins, particularly the lysine (B10760008) residues in histones, was first identified in the 1960s and was linked to the regulation of gene transcription. nih.govnih.gov This understanding of acetylation as a key post-translational modification highlighted the importance of acetyl groups in biological systems and likely spurred further investigation into acetylated forms of other critical biomolecules, including nucleosides.

Over the years, research has expanded to explore the various roles of acetylated nucleosides. For instance, studies have investigated the effects of UV light on acetylated derivatives of 2'-deoxyadenosine in the presence of photosensitizers like uric acid, providing insights into potential DNA damage mechanisms. nih.gov The development of methods for the direct 1-N-alkylation of acetylated deoxyadenosine has also opened up new avenues for synthesizing novel N6-substituted adenosine (B11128) derivatives with potential biological activities. scispace.com

Scope of Current Academic Inquiry into this compound and Related Derivatives

Current research continues to explore the utility of this compound and its derivatives in various fields. One significant area of investigation is in the development of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. Acetylated nucleosides can be designed as prodrugs that, once inside a cell, have their acetyl groups removed by cellular enzymes, releasing the active form of the drug. uni-muenchen.deacs.org This approach can enhance the delivery and efficacy of therapeutic nucleoside analogs.

The synthesis of novel nucleoside analogs with modifications to the sugar ring, such as the introduction of fluorine atoms, is another active area of research. fiu.eduresearchgate.net These modifications can confer potent biological activities. The synthesis of these complex molecules often involves the use of protected nucleosides, including acetylated derivatives. researchgate.netacs.org

Furthermore, this compound and its triphosphate form, 3'-O-acetyl-dATP, remain valuable reagents in molecular biology laboratories for applications such as Sanger sequencing and as tools to study DNA polymerase mechanisms. medchemexpress.comcaymanchem.com The ongoing development of chemoenzymatic protocols for the synthesis of protected deoxynucleoside derivatives underscores their continued importance as building blocks for oligonucleotide synthesis. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H15N5O4 | nih.govbiosynth.com |

| Molecular Weight | 293.29 g/mol | biosynth.com |

| IUPAC Name | [(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | clearsynth.comnih.gov |

| CAS Number | 6612-73-3 | clearsynth.combiosynth.com |

| Appearance | White Powder | |

| Melting Point | 203.00 °C | biosynth.com |

| Boiling Point | 567.1 °C | biosynth.com |

| Density | 1.7 g/cm³ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N5O4 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C12H15N5O4/c1-6(19)20-7-2-9(21-8(7)3-18)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9,18H,2-3H2,1H3,(H2,13,14,15)/t7-,8+,9+/m0/s1 |

InChI Key |

ORNWXPWLGGXUNT-DJLDLDEBSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 O Acetyl 2 Deoxyadenosine and Its Derivatives

Stereoselective Synthesis Approaches for 2'-Deoxyadenosine (B1664071) Analogs

The stereochemistry at the anomeric carbon (C1') of the deoxyribose sugar is a crucial determinant of the biological activity of nucleoside analogs. Consequently, developing synthetic methods that afford high stereoselectivity is of paramount importance. Both α- and β-anomers are of scientific interest, with the naturally occurring β-anomer being the constituent of DNA.

Direct Glycosylation Procedures for Nucleoside Formation

Direct glycosylation is a fundamental approach for the formation of the N-glycosidic bond between the purine (B94841) base and the deoxyribose sugar. nih.gov A notable method involves the sodium salt glycosylation procedure, which offers a direct and stereospecific route to 2'-deoxyadenosine derivatives. google.comacs.org This method comprises the glycosylation of the sodium salt of a purine, such as 2,6-dichloropurine (B15474) or 6-chloropurine (B14466), followed by ammonolysis to yield the desired 2'-deoxyadenosine analog. google.com The in-situ formation of the sodium salt of the purine compound is typically achieved by reaction with sodium hydride in a polar solvent like acetonitrile (B52724) at ambient temperature. google.com The subsequent glycosylation is also carried out at ambient temperature and is generally complete within 15 hours. google.com This procedure is valued for its stereospecificity and high yield of the desired 9-glycosylated product. google.com

Another direct approach utilizes a fusion coupling process involving the purine and 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose. acs.org This method avoids the use of heavy metal salts, which can contaminate the final product. acs.org

| Glycosylation Method | Key Reagents | Typical Solvent | Key Features |

| Sodium Salt Glycosylation | Purine, Sodium Hydride, Glycosyl Halide | Acetonitrile | Direct, stereospecific, high yield of 9-glycosylated product google.com |

| Fusion Coupling | Purine, 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose | None (fusion) | Avoids heavy metal salt contamination acs.org |

Synthesis of Specific α- and β-Anomers

While the β-anomer of 2'-deoxyadenosine is the biologically relevant form in DNA, the α-anomer also holds significant interest for various biochemical studies. researchgate.netnih.gov The synthesis of specific anomers can be achieved through stereoselective methods or by the separation of anomeric mixtures. Fractional crystallization is a common technique used to separate α- and β-anomers produced during synthesis. acs.org

The configuration of the anomers can be determined using nuclear magnetic resonance (NMR) spectroscopy. For the β-anomer, the anomeric proton typically shows a "pseudo-triplet" with a larger coupling constant (J ≈ 7 c.p.s.) and a peak width of about 14 c.p.s. In contrast, the α-anomer's anomeric proton appears as a multiplet of four with smaller and larger coupling constants (J ≈ 3 and 7 c.p.s.) and a peak width of about 10 c.p.s. acs.org Although α-nucleosides are rare in nature, protocols have been developed for their stereoselective synthesis or for the anomerization of the more common β-anomers. researchgate.net

Targeted Acetylation and Phosphorylation Strategies

The functionalization of 2'-deoxyadenosine at the 3'-hydroxyl and 5'-hydroxyl positions through acetylation and phosphorylation, respectively, is crucial for creating valuable molecular tools for biochemistry and molecular biology.

Synthesis of 3'-O-Acetyl-2'-deoxyadenosine-5'-O-triphosphate (3'-O-Ac-dATP)

This compound-5'-O-triphosphate (3'-O-Ac-dATP) is an acetylated derivative of 2'-deoxyadenosine-5'-triphosphate (dATP). caymanchem.com This compound has been utilized as a chain termination reagent in DNA synthesis, a cornerstone of Sanger sequencing. caymanchem.com The synthesis of such modified nucleotides generally involves the phosphorylation of the corresponding nucleoside. Various enzymatic and chemical methods have been developed for the synthesis of nucleoside-5'-triphosphates. mdpi.com

The acetyl group at the 3'-position acts as a reversible terminator. It can be removed under alkaline conditions (pH > 12.5) within 30 minutes, allowing for subsequent polymerization steps. mybiosource.com

| Compound | Key Feature | Application |

| 3'-O-Acetyl-dATP | Acetylated 3'-hydroxyl group | DNA synthesis chain termination caymanchem.com |

Advanced Methodologies for 3'-O-Tetraphosphate Synthesis of 2'-Deoxyadenosine

Recent advancements have led to the concise and efficient synthesis of 2'-deoxyadenosine-3'-O-tetraphosphate (2'-d-3'-A4P). tandfonline.comtandfonline.com A one-pot synthetic methodology is employed, starting from N6-benzoyl-5'-O-levulinoyl-2'-deoxyadenosine. tandfonline.comtandfonline.com This starting material is converted into N6-benzoyl-5'-O-levulinoyl-2'-deoxyadenosine-3'-O-tetraphosphate in a high yield of 87%. tandfonline.comtandfonline.com The subsequent deprotection of both the N6-benzoyl and 5'-O-levulinoyl groups is achieved in a single step using concentrated aqueous ammonia, resulting in the final product in a 74% yield. tandfonline.comtandfonline.com

Regioselective Acetylation and Deacetylation Techniques

Regioselective acetylation and deacetylation are critical for the synthesis of partially protected nucleosides, which serve as key intermediates in the synthesis of more complex derivatives. nih.gov While numerous methods exist for the acetylation of nucleosides, the selective deprotection of acetyl groups has been less studied but is of significant practical importance. nih.gov

For instance, the synthesis of N6-acetyl-2',3',5'-tri-O-acetyladenosine has been achieved through the selective N-deacetylation of pentaacetylated adenosine (B11128) in the presence of imidazole (B134444). researchgate.net This tetra-acetylated compound can then serve as a substrate for regioselective N6-alkylation reactions. researchgate.net The ability to selectively protect and deprotect different positions on the nucleoside scaffold is a powerful tool for synthetic chemists. Recent reviews have summarized various approaches for the regioselective deacetylation of acetylated nucleosides, highlighting different selectivities such as primary versus secondary esters and O- versus N-acetylation. nih.gov

Methodologies for Purine Base and Deoxyribose Sugar Modifications of Adenosine Analogs

Modification of the core nucleoside structure, consisting of a purine base (adenine) and a deoxyribose sugar, is key to developing novel adenosine analogs. These modifications can be achieved through both chemical and enzymatic routes, each offering distinct advantages.

Chemical synthesis of modified nucleosides is a versatile approach that allows for a wide range of structural alterations. However, these syntheses can be complex, often requiring multiple steps that include the use of protective groups to prevent unwanted reactions at other sites on the molecule.

A primary target for modification on the purine ring of adenosine and its analogs is the C8 position. mdpi.com Direct C-H bond activation at this position is a powerful strategy for introducing new functional groups. nih.govresearchgate.net This can be accomplished using transition-metal catalysis, such as palladium (Pd) and copper (Cu), to facilitate cross-coupling reactions. nih.govresearchgate.net For instance, direct arylation, which attaches an aryl group to the C8 position, can be achieved by reacting a purine nucleoside with an aryl halide in the presence of a Pd/Cu catalytic system. nih.gov Other modifications at the C8 position include the introduction of methyl groups via lithiation followed by reaction with an electrophile like methyl iodide, or the addition of vinyl groups using organotin reagents. mdpi.com

Beyond the C8 position, other sites on the purine ring, such as the C2 and C6 positions, can also be chemically modified to create analogs with altered properties. bldpharm.com These modifications often involve nucleophilic substitution reactions where a leaving group, such as a halogen, is displaced by a new functional group.

Enzymatic synthesis offers a powerful alternative to traditional chemical methods, providing high regio- and stereoselectivity, often under milder reaction conditions and without the need for complex protection and deprotection steps. researchgate.net Several classes of enzymes are employed for the synthesis of modified deoxyadenosine (B7792050) analogs.

Nucleoside Phosphorylases (NPs) are key biocatalysts that catalyze the reversible phosphorolysis of nucleosides into a nucleobase and an activated sugar (α-D-pentofuranose-1-phosphate). researchgate.net This reactivity can be harnessed in a process called transglycosylation, where the deoxyribose moiety from a donor nucleoside is transferred to a modified purine base, creating a new analog. nih.gov This method is particularly useful for synthesizing analogs where the base has been altered.

Nucleoside Kinases , including deoxynucleoside kinases (dNKs), are enzymes that catalyze the phosphorylation of nucleosides to form nucleoside monophosphates. mdpi.com These enzymes can then be used in cascades with other kinases, such as nucleoside monophosphate (NMP) kinases and nucleoside diphosphate (B83284) (NDP) kinases, to generate the corresponding di- and triphosphates. researchgate.net For example, dAMP can be selectively converted to dATP using adenylate kinase and pyruvate (B1213749) kinase. harvard.edu Recombinant E. coli cells that display these kinases on their surface have been developed to streamline the synthesis of nucleoside triphosphates. nih.gov

The choice between chemical and enzymatic synthesis depends on the specific modification desired, with enzymatic methods being particularly advantageous for their precision and "green chemistry" approach. researchgate.net

Analytical and Chromatographic Techniques for Purity Assessment in Synthesis Research

Ensuring the purity of synthesized compounds like this compound is critical. A variety of analytical and chromatographic techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled to Mass Spectrometry (MS) being the most powerful and widely used method. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for nucleoside analogs. mdpi.com Because nucleosides are highly polar, standard reversed-phase liquid chromatography (RP-LC) using C18 columns can result in poor retention. tandfonline.com To overcome this, several strategies are used:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is well-suited for separating polar compounds like nucleosides and nucleotides. semanticscholar.orgtandfonline.com

Ion-Pairing RP-LC: This involves adding an ion-pairing reagent to the mobile phase to improve the retention of charged analytes on the nonpolar stationary phase.

Derivative Formation: Acetylation of hydroxyl groups on the deoxyribose sugar, as in this compound, increases the molecule's hydrophobicity, leading to better retention and separation in RP-LC. mdpi.com

Mass Spectrometry (MS) is typically coupled with LC (LC-MS) to provide highly sensitive and specific detection. nih.govnih.gov MS can identify and quantify the target compound and any impurities by measuring their mass-to-charge ratio, even at very low concentrations. nih.govnih.gov

Other Techniques:

Solid-Phase Extraction (SPE): Often used for sample preparation before LC-MS analysis to remove interfering substances from the sample matrix and concentrate the analytes of interest. semanticscholar.orgnih.gov

Capillary Electrophoresis (CE): An alternative separation technique that separates molecules based on their charge and size in a capillary tube under a high-voltage electric field. It is particularly effective for polar molecules and requires very small sample volumes. mdpi.com

The table below summarizes the primary analytical techniques used for the purity assessment of nucleoside analogs.

| Technique | Principle of Operation | Application in Nucleoside Analysis |

| HPLC (RP-LC, HILIC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Primary method for separating the target compound from starting materials, byproducts, and other impurities. mdpi.comtandfonline.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides highly sensitive and specific detection and quantification of the target compound and impurities when coupled with LC. nih.govnih.gov |

| Solid-Phase Extraction (SPE) | Adsorption-based sample cleanup and concentration. | Used for sample preparation to remove salts and other interferences prior to LC-MS analysis. nih.gov |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a high-voltage electric field. | High-efficiency separation of polar and charged nucleoside analogs. mdpi.com |

Structural Biology and Conformational Analysis of 3 O Acetyl 2 Deoxyadenosine

Crystallographic Analysis of 3'-O-Acetyl-2'-deoxyadenosine

Crystallographic analysis is the definitive method for determining the three-dimensional structure of a molecule in the solid state. The process involves diffracting X-rays off a single crystal, which yields a pattern that can be mathematically transformed into an electron density map, and subsequently, an atomic model of the molecule.

Determination of Unit Cell Symmetry and Space Group

The foundational step in crystal structure determination is defining the unit cell—the smallest repeating unit of a crystal lattice. The symmetry of the crystal is described by one of the 230 possible space groups, which combines the 32 crystallographic point groups with translational symmetry operations like screw axes and glide planes. univ-rennes1.frwikipedia.orgsfu.ca The space group provides the symmetry relationships between the atoms in the asymmetric unit, which is the smallest unique part of the unit cell from which the entire crystal can be generated. univ-rennes1.fr The determination of the correct space group is crucial as it facilitates the mathematical processes of structure solution and refinement. univ-rennes1.fr Specific unit cell dimensions and the space group for this compound are not available in the cited search results.

Conformational Analysis of the Glycosidic Torsion Angle

The orientation of the adenine (B156593) base relative to the deoxyribose sugar is described by the glycosidic torsion angle (χ). This angle is defined by the atoms O4'—C1'—N9—C4 for purine (B94841) nucleosides. The conformation is termed anti when the base is positioned away from the sugar ring and syn when it is located above the ring. colostate.edu For pyrimidines, the anti conformation is strongly preferred due to steric hindrance, but purines exhibit greater rotational flexibility around the glycosidic bond. colostate.educdnsciencepub.com While the anti conformation is typical for purines in standard B-DNA, both syn and anti states can be observed in different structural contexts. colostate.eduscispace.com In the crystal structure of the related compound α-D-2′-deoxyadenosine, a syn conformation was observed for both conformers in the asymmetric unit. iucr.org

Key Glycosidic Torsion Angle Conformations

| Conformation | Description | Typical Occurrence |

|---|---|---|

| Anti | The base is oriented away from the sugar ring. | B-DNA, RNA |

| Syn | The base is oriented over the sugar ring. | Z-DNA, some purine nucleosides |

Deoxyribose Sugar Pucker Conformation (e.g., ³E)

The five-membered deoxyribose ring is not planar and adopts a puckered conformation to relieve steric strain. This puckering is typically described by the concept of pseudorotation, characterized by a phase angle (P) and an amplitude of pucker. gatech.edu The two most common conformational ranges are known as N-type and S-type. acs.org

N-type (North): Characterized by a C3'-endo pucker, where the C3' atom is displaced from the plane of the other four ring atoms on the same side as the C5' atom. This conformation is characteristic of A-DNA and RNA. colostate.edunih.gov

S-type (South): Characterized by a C2'-endo pucker, where the C2' atom is displaced from the plane. This is the predominant conformation in B-DNA. colostate.edu

Common Deoxyribose Puckers

| Pucker Type | Dominant Conformation | Associated Helix Form |

|---|---|---|

| N-type | C3'-endo | A-DNA, RNA |

| S-type | C2'-endo | B-DNA |

Stereochemical Characterization of the C4'-C5' Bond

Rotation around the C4'-C5' bond, described by the torsion angle gamma (γ), determines the orientation of the 5'-hydroxyl group. This orientation is crucial for the formation of the phosphodiester backbone in nucleic acids. There are three stable, staggered conformations (rotamers) for this bond:

gauche+ (+sc): γ ≈ +60°

trans (ap): γ ≈ 180°

gauche- (-sc): γ ≈ -60°

In aqueous solution, the gauche+ rotamer is typically the most populated. cdnsciencepub.com However, crystal packing forces can favor other conformations. For instance, the crystal structure of 2'-deoxy-3',5'-di-O-acetyl adenosine (B11128) revealed a rare gauche- conformation, which was stabilized by favorable intermolecular stacking interactions within the crystal lattice. cdnsciencepub.com

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the arrangement of molecules is governed by a complex network of intermolecular interactions, with hydrogen bonds playing a dominant role. mdpi.comau.dk The analysis of these networks is central to crystal engineering and understanding the stability of the crystalline form. mdpi.com

Analysis of Base-Pairing Symmetries and Propeller Twist in Crystal Structures

While this compound is a single nucleoside, its crystal structure is stabilized by hydrogen bonds between molecules, which can mimic the base-pairing seen in DNA. Acetylated nucleosides are known to exhibit unique stacking interactions and hydrogen-bonded self-association in the solid state. cdnsciencepub.com For example, the adenine bases in crystalline 2'-deoxy-3',5'-di-O-acetyl adenosine are linked by two distinct hydrogen bonds (N6-H···N1 and N6-H···N7) to form infinite one-dimensional chains. cdnsciencepub.com

Propeller twist is a parameter that measures the non-coplanarity of two hydrogen-bonded bases, describing their rotation relative to each other around their long axis. vanderbilt.edubuffalo.edu While this is a defining feature of base pairs within a DNA duplex, a similar distortion can be analyzed in any hydrogen-bonded base-base interaction found in a crystal structure. mdpi.com A high degree of propeller twist can be stabilized by factors such as improved base stacking and the formation of additional non-Watson-Crick hydrogen bonds. researchgate.net A specific analysis of base-pairing symmetry and propeller twist for this compound is not available in the search results.

Identification and Characterization of Specific Hydrogen Bonds

The three-dimensional structure and intermolecular interactions of acetylated nucleosides are crucial for understanding their behavior in biological systems. In the solid state, the crystal structure of the related compound 2'-deoxy-3',5'-di-O-acetyl adenosine reveals a unique hydrogen bonding pattern. cdnsciencepub.com Unlike the parallel base-base dimerization observed in acetylated thymidine, the adenine bases in this structure are linked in infinite one-dimensional chains through two distinct intermolecular hydrogen bonds. cdnsciencepub.com

Specifically, the amino group (N6) of the adenine base acts as a hydrogen bond donor to two different acceptor atoms on adjacent molecules. One hydrogen bond forms between the N6 amine and the N1 nitrogen of a neighboring adenine ring, while a second hydrogen bond is established between the same N6 amine and the N7 imidazole (B134444) nitrogen of another neighboring molecule. cdnsciencepub.com This N6-H···N1 and N6-H···N7 bonding scheme is critical in forming a compact and complex crystalline structure. cdnsciencepub.com The participation of the imidazole nitrogen N7 in this hydrogen-bonding network is a key feature that differentiates its structural organization from other acetylated nucleosides. cdnsciencepub.com

Structure-Activity Relationship (SAR) Studies for Acetylated Deoxyadenosine (B7792050) Analogs

Impact of Acetylation and Other Substitutions on Molecular Recognition

Acetylation, the addition of an acetyl group, is a significant post-translational modification that can profoundly alter the function of biomolecules by affecting their structure and interactions. nih.govwikipedia.org In proteins, the acetylation of lysine (B10760008) residues neutralizes their positive charge, which can weaken electrostatic interactions, such as those between histones and DNA, making the DNA more accessible for transcription. wikipedia.org This modification can also create specific recognition sites for proteins containing modules like the bromodomain, which binds to acetylated lysines. wikipedia.org

In the context of deoxyadenosine analogs, acetylation and other substitutions at various positions on the sugar or base moieties can significantly influence their recognition by cellular enzymes and receptors.

Sugar Moiety Modifications : The conformation of the deoxyribose sugar ring is a critical determinant for biological activity. Substitutions at the 4' position of the sugar ring with ethynyl (B1212043) or cyano groups can stabilize the ring in a C2'-exo/C3'-endo (North) conformation. nih.gov There is a direct correlation between this North conformation and the efficiency of the analog's incorporation into DNA by enzymes like HIV reverse transcriptase. nih.gov Conversely, substitutions at the 2' position of the sugar, such as adding a hydroxyl group (as in ribonucleosides) versus its absence (in deoxyribonucleosides), also dramatically impact molecular recognition and activity. acs.orgnih.gov For instance, in the case of certain adenosine diphosphate (B83284) (ADPR) analogs designed as antagonists for the TRPM2 channel, the absence of the 2'-hydroxyl group, as in 2'-deoxy analogs, was hypothesized to reduce steric hindrance, leading to stronger binding to the target. acs.org

Base Moiety Modifications : Substitutions on the adenine base also play a key role. Modifications at the C2 position with a halogen, for example, can enhance antiviral activity. nih.gov Changes at the C8 position of the purine ring can affect the syn/anti orientation of the base relative to the sugar, which is a crucial factor in how the nucleoside fits into an enzyme's active site. acs.orgplos.org Introducing substituents at the 8-position is a strategy designed to induce a steric clash with the HIV-1 reverse transcriptase, potentially leading to novel inhibitory mechanisms. plos.org Similarly, modifications at the N6-position of adenine can convert a receptor agonist into an antagonist. acs.org

The interplay of these substitutions dictates how the analog is recognized. For example, for an analog to be activated as an antiviral, it must be recognized by cellular kinases to be phosphorylated. nih.gov However, the same structural features might make it susceptible to deactivation by other enzymes like adenosine deaminase (ADA), which catabolizes adenosine analogs. nih.gov Structural modifications, such as 4'-ethynyl substitutions, can sterically hinder access to the ADA active site, protecting the analog from degradation. nih.gov

Correlations between Structural Modifications and Biological Activities in in vitro Research Models

Structure-activity relationship (SAR) studies have established clear correlations between specific chemical modifications of acetylated and other deoxyadenosine analogs and their observed biological effects in various in vitro models. These studies are fundamental to designing more potent and specific therapeutic agents.

Modifications to the sugar, base, and phosphate (B84403) moieties have been systematically explored to enhance antiviral, antibacterial, and receptor-modulating activities. For example, in the development of anti-HCV agents, masking the 5'-hydroxyl group of 2'-deoxyadenosine (B1664071) analogs with a benzoyl group was found to be critical. The 2'-deoxyribonucleoside derivative with a 6-chloropurine (B14466) base and a 5'-O-benzoyl group exhibited significantly higher potency against the HCV replicon compared to its unprotected 5'-hydroxyl counterpart (EC₅₀ of 6.1 µM vs 47.2 µM). nih.gov This highlights the importance of the 2'-deoxy structure combined with a protected 5'-hydroxyl for this specific activity. nih.gov

In the context of anti-HIV research, modifications to the sugar ring and the purine base have yielded potent inhibitors. 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) shows remarkable potency, which is attributed in part to the 4'-ethynyl group locking the sugar in the preferred North conformation for incorporation by HIV reverse transcriptase. nih.gov Meanwhile, substitutions at the C8 position of the purine base were explored to induce delayed chain termination of DNA synthesis, a novel mechanism of action. plos.org

For antibacterial applications, a study of 54 adenosine analogs revealed that bulky substituents (e.g., cycloheptyl or cyclooctyl rings) on the N6-amino group, combined with a chlorine atom at the C2 position, conferred significant activity against Gram-positive bacteria, with MIC values ranging from 16 to 128 mg/l. microbiologyresearch.org This suggests that an intact ribose moiety is not essential for this particular antibacterial activity. microbiologyresearch.org

The table below summarizes key SAR findings from various in vitro studies on deoxyadenosine analogs.

| Compound/Analog Series | Key Structural Modification(s) | Biological Target/Model | Observed Activity/Finding | Reference |

|---|---|---|---|---|

| 6-Chloropurine 2'-deoxyribonucleoside | 5'-O-benzoyl group vs 5'-OH | HCV Replicon | 5'-O-benzoyl analog was ~8x more potent (EC₅₀: 6.1 µM vs 47.2 µM). | nih.gov |

| 4'-Substituted 2'-deoxyadenosine analogs | 4'-ethynyl or 4'-cyano group | HIV Reverse Transcriptase | Stabilizes sugar in the North conformation, correlating with higher incorporation efficiency. | nih.gov |

| Adenosine-3',5'-bisphosphate analogs | N6-methyl group addition | P2Y₁ Receptor | Converted pure agonists to antagonists. | acs.org |

| 2-Chloro-N6-substituted adenosine analogs | Bulky N6-substituents (cycloheptyl, cyclooctyl) | Gram-positive bacteria (e.g., S. aureus) | Conferred antibacterial activity (MIC: 16-128 mg/l). | microbiologyresearch.org |

| 8-Phenyl-2'-deoxy-ADPR | 8-phenyl substitution and 2'-deoxy sugar | TRPM2 Channel | Potent antagonist (IC₅₀ = 3 µM), more potent than the 2'-hydroxy version. | acs.org |

| 3'-Deoxytubercidin analogs | Modifications on purine and ribose rings | Trypanosoma brucei | Only specific alterations (e.g., arabino configuration at 3') retained antitrypanosomal activity. | researchgate.net |

Molecular Mechanisms and Biochemical Interactions of 3 O Acetyl 2 Deoxyadenosine and Its Analogs

Role in Nucleic Acid Polymerization Processes

Modified nucleosides are instrumental in the study of DNA and RNA synthesis. The strategic placement of chemical groups can alter their interaction with polymerases, leading to controlled effects on chain elongation.

The triphosphate form of 3'-O-Acetyl-2'-deoxyadenosine, known as 3'-O-Acetyl-dATP, serves as a DNA chain terminator, a function pivotal to techniques like Sanger sequencing. nih.gov The mechanism of termination is predicated on the fundamental chemistry of DNA polymerization. DNA polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP) and the free 3'-hydroxyl (-OH) group of the nascent DNA strand. researchgate.netnih.gov

In the case of 3'-O-Acetyl-dATP, the 3'-hydroxyl group is blocked by an acetyl moiety. qiagen.com When DNA polymerase incorporates this modified nucleotide into a growing DNA chain, the absence of a free 3'-OH group prevents the subsequent addition of the next nucleotide. nih.govnih.gov This effectively halts the extension of the DNA strand, leading to chain termination. researchgate.net This principle is analogous to the action of dideoxynucleoside triphosphates (ddNTPs) used in the classic Sanger sequencing method, which permanently lack the 3'-OH group. nih.govsci-hub.cat

A key feature of the 3'-O-acetyl group is its susceptibility to hydrolysis, a reaction that is significantly influenced by pH. The acetyl group of 3'-O-Acetyl-dATP is sensitive to alkaline conditions. qiagen.com Specifically, it can be cleaved at a pH greater than 12.5 within approximately 30 minutes. qiagen.com This chemical lability allows for the 3'-OH group to be regenerated, thereby converting the chain-terminating nucleotide back into a standard, extendable nucleotide.

This property of reversible termination has significant implications for enzymatic reactions, particularly in the context of DNA sequencing technologies. The ability to halt and then reinitiate DNA synthesis in a controlled manner is a foundational concept for some next-generation sequencing methods. The pH-dependent removal of the 3'-acetyl group provides a chemical switch to control the activity of DNA polymerase, allowing for synchronized, stepwise synthesis of DNA.

Interactions with Purinergic Receptors in Research Models

Purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) receptors, are critical regulators of a vast array of physiological processes. biomedpharmajournal.orgnih.gov Adenosine (B11128) and its analogs are key ligands for P1 receptors, which are further subdivided into A1, A2A, A2B, and A3 subtypes. nih.gov These receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades. nih.gov

The affinity and selectivity of a ligand for different receptor subtypes are crucial determinants of its biological effects. These properties are typically quantified through radioligand binding assays, which measure the displacement of a known radioactive ligand by the compound of interest. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

To illustrate the principles of ligand binding specificity, the following table presents data for several well-characterized adenosine receptor ligands.

| Ligand | Receptor Subtype | Affinity (Ki, nM) | Species |

|---|---|---|---|

| CPA (N6-cyclopentyladenosine) | A1 | 0.8 | Human |

| CGS-21680 | A2A | 15 | Human |

| NECA (5'-N-Ethylcarboxamidoadenosine) | A2B | 260 | Human |

| Cl-IB-MECA | A3 | 1.4 | Human |

| MRS 1220 | A3 (Antagonist) | 1.7 | Human |

This table presents representative data for well-characterized adenosine receptor ligands to illustrate binding affinities. Specific binding data for this compound is not currently available in the cited literature.

Adenosine receptors exert their cellular effects by coupling to heterotrimeric G-proteins, which in turn modulate the activity of effector enzymes like adenylate cyclase. nih.gov The A1 and A3 receptor subtypes typically couple to inhibitory G-proteins (Gi/o), leading to a decrease in the activity of adenylate cyclase and, consequently, a reduction in intracellular cyclic AMP (cAMP) levels. aatbio.comnih.gov Conversely, the A2A and A2B receptors couple to stimulatory G-proteins (Gs), which activate adenylate cyclase and increase cAMP production. nih.gov

In addition to the cAMP pathway, adenosine receptor activation can also modulate other signaling cascades. For example, the βγ-subunits of G-proteins released upon A1 and A3 receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. nih.govnih.gov The specific downstream effects of an adenosine analog like this compound would depend on its binding affinity and efficacy (agonist or antagonist) at the different receptor subtypes.

Enzymatic Transformation and Metabolic Pathways of Deoxyadenosine (B7792050) Derivatives

The enzymatic removal of acetyl groups from nucleosides, or deacetylation, is a known metabolic process. Studies have shown that various enzymes, including lipases, esterases, and proteases, can catalyze the regioselective deacetylation of acetylated nucleosides. mdpi.com For instance, hog liver carboxyesterase has been utilized for the enzymatic removal of acetyl protecting groups from nucleoside derivatives. Microbial whole cells have also been shown to hydrolyze acetylated nucleosides, demonstrating the existence of enzymatic pathways for this transformation. aatbio.com Chitin deacetylases, while specific to their natural substrate, exemplify the enzymatic machinery capable of cleaving acetyl groups from sugar-containing molecules.

Once deacetylated, 2'-deoxyadenosine (B1664071) follows the established metabolic pathways for purine (B94841) nucleosides. It can be phosphorylated by deoxyadenosine kinase to form deoxyadenosine monophosphate (dAMP), which can then be further phosphorylated to the di- and triphosphate forms and incorporated into DNA. nih.gov Alternatively, 2'-deoxyadenosine can be deaminated by adenosine deaminase to form deoxyinosine. Another metabolic route involves the cleavage of the glycosidic bond by purine nucleoside phosphorylase, releasing the free base adenine (B156593) and deoxyribose-1-phosphate. The adenine can then be salvaged or further catabolized.

Applications of 3 O Acetyl 2 Deoxyadenosine in Molecular Biology and Biotechnology Research

Utility in DNA Sequencing Technologies (e.g., Sanger Sequencing)

3'-O-Acetyl-2'-deoxyadenosine, particularly in its triphosphate form (this compound-5'-triphosphate or 3'-O-Ac-dATP), serves as a specialized reagent in advanced DNA sequencing methodologies. Its primary utility stems from its function as a reversible or transient chain terminator, a concept that builds upon the foundational principles of Sanger sequencing. mybiosource.com

The classic Sanger method, also known as the chain-termination method, employs dideoxynucleotides (ddNTPs) to halt DNA synthesis. sigmaaldrich.comdavidson.edu These ddNTPs lack the 3'-hydroxyl (3'-OH) group necessary for the formation of a phosphodiester bond, which effectively terminates the extension of the DNA chain. sigmaaldrich.comyoutube.com This process results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP. researchgate.net

In contrast, 3'-O-Ac-dATP features an acetyl group capping the 3'-OH position. mybiosource.com This modification similarly blocks the hydroxyl group, preventing DNA polymerase from adding the next nucleotide and thus terminating the chain. mybiosource.com However, unlike the permanent termination caused by a ddNTP, the acetyl group on 3'-O-Ac-dATP can be chemically removed. mybiosource.com This ester linkage is sensitive to alkaline conditions; it can be cleaved by raising the pH, which restores the free 3'-OH group. mybiosource.com Once the blocking acetyl group is removed, the DNA strand can once again serve as a primer for further extension by DNA polymerase. mybiosource.com

This "reversible terminator" approach is a cornerstone of some next-generation sequencing (NGS) platforms, often referred to as sequencing-by-synthesis (SBS). nih.gov In these systems, a cycle of nucleotide incorporation, imaging, and cleavage is performed. The use of 3'-O-modified nucleotides allows for the synchronous, base-by-base synthesis of DNA, where each added nucleotide is recorded before the 3' block is removed to allow the next cycle to begin. nih.govnih.gov By using a reversible moiety like the acetyl group, researchers can achieve highly parallel sequencing of millions of DNA fragments simultaneously. nih.gov

Table 1: Comparison of Chain Terminators in DNA Sequencing

| Feature | Dideoxynucleotides (ddNTPs) | 3'-O-Acetyl-dNTPs |

|---|---|---|

| Termination Mechanism | Lacks a 3'-OH group, causing permanent termination. sigmaaldrich.com | 3'-OH group is blocked by an acetyl group. mybiosource.com |

| Reversibility | Irreversible termination. | Reversible; the acetyl group can be chemically cleaved. mybiosource.com |

| Primary Application | Sanger sequencing. davidson.edu | Sequencing-by-Synthesis (SBS) methods. nih.gov |

| Process | Generates a static set of terminated fragments. researchgate.net | Allows for cyclic, step-wise addition of nucleotides. mybiosource.com |

Development of Molecular Probes and Research Tools

Molecular probes are essential tools for studying enzyme function and for high-throughput screening of potential inhibitors. nih.gov Fluorescent probes, in particular, offer high sensitivity and allow for real-time monitoring of enzyme activity. mdpi.com The structure of this compound provides a scaffold that can be adapted for designing probes to assay the activity of deacetylating enzymes, such as histone deacetylases (HDACs). nih.gov

HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a critical role in regulating gene expression. nih.govrsc.org Dysregulation of HDAC activity is implicated in various diseases, making them important therapeutic targets. nih.gov

A fluorescent probe for HDAC activity can be designed by chemically linking a fluorophore to an acetylated substrate. reactionbiology.com In its native state, the fluorescence of the probe is often quenched. Upon interaction with an active HDAC enzyme, the acetyl group is cleaved. This cleavage event triggers a conformational or electronic change in the molecule that results in the release of the fluorophore or a significant increase in its fluorescence intensity. nih.gov

A probe based on this compound would utilize the acetylated sugar as the recognition element for the enzyme. The general structure of such a probe would consist of three parts:

Recognition Moiety : The acetylated deoxyadenosine (B7792050) structure, which mimics the natural substrates of deacetylases.

Fluorophore : A molecule that emits light upon excitation, such as coumarin (B35378) or fluorescein. reactionbiology.com

Linker : A chemical bridge connecting the recognition moiety and the fluorophore. mdpi.com

The activity of the target enzyme is measured by monitoring the increase in fluorescence over time, which is directly proportional to the rate of deacetylation. reactionbiology.com Such probes are invaluable for screening compound libraries to identify novel HDAC inhibitors and for studying the fundamental biology of these enzymes. nih.govresearchgate.net

The convergence of nanotechnology and molecular biology has led to the development of advanced nanomaterials and bioconjugates for research and diagnostic purposes. mdpi.com Nucleosides and oligonucleotides are frequently used to functionalize nanomaterials, such as gold nanoparticles or quantum dots, imparting biological specificity.

This compound can be used as a building block in the synthesis of DNA strands that are later conjugated to nanoparticles. In this context, the acetyl group serves as a protecting group during the assembly or functionalization steps, preventing the reactive 3'-OH from interfering with conjugation chemistries aimed at other parts of the molecule (e.g., the 5' end or a modified base).

Furthermore, the design of bioconjugates—molecules where a biomolecule like DNA is linked to another molecule like a protein or a drug—relies on precise chemical control. The synthesis of an oligonucleotide-drug conjugate, for example, requires orthogonal protecting group strategies to ensure the correct linkage. The use of an acetyl group at the 3'-terminus can facilitate the specific attachment of a payload to the 5'-terminus or another designated position on the oligonucleotide. Once the conjugate is assembled, the acetyl group can be removed to yield the final, functional bioconjugate. These constructs are used in research to study cellular trafficking, as targeted delivery vehicles, or as components of sophisticated biosensors.

Investigation of RNA Processing Mechanisms in Research Systems

While this compound is a deoxyribonucleoside, its derivatives can be used to create specialized tools for investigating the complex mechanisms of RNA processing. This includes processes like splicing, polyadenylation, and degradation, which are tightly regulated by a host of RNA-binding proteins and enzymes.

The triphosphate form, 3'-O-Ac-dATP, can be used in vitro to study the activity of polymerases that interact with RNA, such as reverse transcriptase. By incorporating this reversible terminator, researchers can pause the synthesis of complementary DNA (cDNA) at specific points, allowing for the detailed analysis of enzyme kinetics, fidelity, and the structure of RNA-DNA hybrids.

Modified oligonucleotides incorporating this compound can also be synthesized to act as probes or inhibitors. For example, an antisense oligonucleotide designed to bind to a specific messenger RNA (mRNA) could be synthesized with a 3'-O-acetyl group. This modification could influence the stability of the oligonucleotide against degradation by cellular exonucleases or alter its interaction with proteins like RNase H, which is involved in the degradation of the RNA strand in a DNA-RNA hybrid. By comparing the effects of modified and unmodified oligonucleotides, researchers can dissect the roles of specific hydroxyl groups and enzymatic activities in RNA-related pathways. Such tools are instrumental in basic research aimed at understanding how gene expression is regulated at the post-transcriptional level.

Strategies for Modulating Cellular Uptake and Intracellular Concentrations in vitro

A significant challenge in molecular biology and drug development is the efficient delivery of nucleosides and nucleic acids into living cells. nih.gov The cell membrane is a lipid bilayer that is generally impermeable to highly polar molecules like unprotected nucleosides. One common strategy to enhance the cellular uptake of a compound is to increase its lipophilicity, or "fat-friendliness."

This approach effectively turns this compound into a prodrug of 2'-deoxyadenosine (B1664071). Once inside the cell, the acetyl group can be cleaved by intracellular esterase enzymes, which are ubiquitous in the cytoplasm. nih.gov This enzymatic removal releases the parent compound, 2'-deoxyadenosine, allowing it to be phosphorylated by cellular kinases and incorporated into metabolic or signaling pathways.

This strategy can be used in vitro to achieve higher and more sustained intracellular concentrations of 2'-deoxyadenosine than might be possible by administering the parent compound alone. By modulating the rate of cellular entry and subsequent intracellular release, researchers can more precisely study the downstream effects of the nucleoside on cellular processes such as DNA replication, repair, and apoptosis. Studies with other modified nucleic acids have shown that such chemical modifications can significantly enhance cellular uptake without the need for transfection reagents. nih.gov

Conjugation with Fatty Acids, Peptides, or Polymers for Research Delivery Systems

The covalent attachment of molecules to this compound or its derivatives is a key strategy for enhancing their utility in research. By linking them to fatty acids, peptides, or polymers, researchers can create sophisticated delivery systems with improved pharmacokinetic properties and targeting capabilities. creative-biogene.com These conjugate systems are designed to overcome challenges such as poor cellular permeability and susceptibility to degradation. mdpi.com

Fatty Acid Conjugation: Covalently binding fatty acid molecules to oligonucleotides or their nucleoside components can enhance cellular uptake and alter biodistribution. creative-biogene.com The lipophilic nature of fatty acids facilitates interaction with cell membranes, promoting direct transport into the cell. creative-biogene.com This approach leverages the body's natural lipid transport mechanisms, where fatty acids can bind to serum albumin or lipoproteins, which extends their circulation time in plasma. creative-biogene.com For instance, conjugating fatty acids to antisense oligonucleotides has been shown to improve their therapeutic potency in animal models. mdpi.com

Peptide Conjugation: Peptides can serve as targeting moieties, directing the attached nucleoside analog to specific cells or tissues that overexpress certain receptors. mdpi.com This strategy is central to the development of peptide-drug conjugates (PDCs), which consist of a carrier peptide, a linker, and a therapeutic agent. nih.gov The integration of peptides with small molecules like nucleoside analogs has the potential to enhance pharmacology while minimizing off-target effects. researchgate.netmdpi.com The smaller size of peptides compared to antibodies allows for better tissue penetration. mdpi.com

Polymer Conjugation: Attaching nucleoside analogs to polymeric carriers, such as polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, can significantly improve their properties. nih.govnih.gov This process, often called polymer therapeutics, can enhance drug solubilization, prolong circulation half-life, and reduce immunogenicity. nih.govdovepress.com The polymer forms a protective layer that can shield the conjugate from enzymatic degradation and reduce uptake by the reticuloendothelial system. nih.gov The release of the active molecule can be controlled by using linkers that are sensitive to specific physiological conditions, such as pH or the presence of certain enzymes. dovepress.com

| Conjugate Type | Carrier Molecule | Primary Advantage in Research Delivery | Mechanism of Action |

|---|---|---|---|

| Fatty Acid Conjugate | e.g., Palmitic acid, Stearic acid, Docosahexaenoic acid (DHA) | Enhanced cellular uptake and extended plasma half-life. creative-biogene.comnih.gov | Increases lipophilicity, facilitating membrane interaction and binding to transport proteins like albumin. creative-biogene.comnih.gov |

| Peptide Conjugate | Targeting peptides (e.g., RGD, Somatostatin analogs) | High target specificity and improved tissue penetration. mdpi.com | Binds to specific receptors overexpressed on target cells, leading to receptor-mediated endocytosis. mdpi.comnih.gov |

| Polymer Conjugate | e.g., Polyethylene glycol (PEG), HPMA copolymers | Improved solubility, increased stability, and prolonged circulation. nih.govresearchgate.net | Creates a hydrophilic shell that reduces enzymatic degradation and renal clearance, often leveraging the Enhanced Permeability and Retention (EPR) effect in tumors. nih.govresearchgate.net |

Approaches to Bypass Rate-Limiting Phosphorylation Steps in vitro

In many biochemical assays, particularly those involving DNA synthesis, the phosphorylation of nucleosides to their triphosphate form is a necessary but sometimes rate-limiting step. The use of modified nucleosides like this compound, or more specifically its triphosphate analog, provides a method to control or bypass these enzymatic processes.

A key example is the use of this compound-5'-O-triphosphate (3'-O-Ac-dATP). mybiosource.com This molecule is an analog of dATP where the 3'-hydroxy group, which is essential for the formation of the phosphodiester bond during DNA polymerization, is blocked by an acetyl group. mybiosource.com This modification makes it a transient, pH-sensitive chain terminator. mybiosource.com During in vitro DNA polymerization, DNA polymerase can incorporate 3'-O-Ac-dATP into a growing DNA strand, which halts further extension. mybiosource.com The acetyl group is stable under normal reaction conditions but can be removed under alkaline conditions (pH >12.5), which restores the 3'-hydroxy group. mybiosource.com This allows the polymerization to be reinitiated, providing researchers with precise, stepwise control over DNA synthesis. This method effectively bypasses the need for cellular kinases to phosphorylate the initial nucleoside and provides an external control mechanism for the polymerization process itself. mybiosource.com

Contribution to Proteomics Research Methodologies

While this compound is primarily classified as a nucleoside, its utility extends into the field of proteomics. It is listed commercially as a "Proteomics Tool," indicating its application in the study of proteins. biosynth.com The acetylation of proteins is a significant post-translational modification that affects protein function and stability. researchgate.net Research into N-terminal acetyltransferases (NATs), the enzymes that catalyze this modification using acetyl-coenzyme A (acetyl-CoA), is an active area of proteomics. researchgate.net The use of peptide-CoA conjugates has been explored for the in situ profiling of these acetyltransferase activities. researchgate.net While direct methodologies detailing the specific contribution of this compound are not extensively documented, its structural similarity to components involved in acetylation reactions suggests its potential use as a probe or building block in the development of new tools for proteomics research.

Studies on Immunomodulatory Mechanisms in cellular and animal models

Adenosine (B11128) and its analogs are known to possess significant biological activities, including the ability to modulate the immune response. researchgate.net For instance, the related compound Cordycepin (3'-deoxyadenosine) has been shown to exhibit multiple biological effects, including the modulation of immune function. researchgate.net Derivatives of adenosine are investigated for their potential to influence inflammatory pathways. nih.gov Research in this area often involves studying the effects of these compounds on immune cells such as dendritic cells and macrophages. nih.gov For example, some natural compounds can inhibit the maturation of dendritic cells and reduce the secretion of proinflammatory cytokines, thereby attenuating immune-mediated processes. nih.gov Although specific studies focusing solely on the immunomodulatory mechanisms of this compound are not detailed, as an adenosine analog, it represents a class of molecules of interest for research into new immunomodulatory agents for use in cellular and animal models.

Metabolomic Analysis Using Deoxyadenosine Analogs as Biochemical Probes

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful snapshot of physiological states. Deoxyadenosine analogs, particularly acetylated forms, serve as valuable biochemical probes in these studies. NMR-based metabolomics can be used to monitor the dynamic changes in metabolite profiles in response to treatment with these compounds. nih.gov

A structurally related compound, 2', 3', 5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, has been extensively studied using this approach. nih.govnih.gov In one study, NMR-based metabolomics was used to evaluate the dose-related effects of this compound on hyperlipidemia in animal models. nih.gov The analysis of serum revealed that the compound caused dose-related changes in metabolites associated with lipid, choline, and glucose metabolism. nih.gov

Furthermore, detailed structural elucidation of the metabolites of this analog in rat urine was performed using a combination of high-performance liquid chromatography (HPLC), mass spectrometry (ESI-MS), and microprobe nuclear magnetic resonance (NMR). nih.gov This analysis identified both phase I and phase II metabolites. The primary phase I metabolite was formed by the hydrolysis of the three ester groups, and another was formed by the subsequent loss of the ribofuranose moiety. nih.gov Phase II metabolites were found to be products of hydroxylation, glucuronidation, and sulfation. nih.gov This type of detailed metabolic mapping is crucial for understanding the biotransformation of nucleoside analogs and demonstrates their utility as probes to study metabolic pathways.

| Metabolite ID | Identified Compound Name | Metabolic Pathway |

|---|---|---|

| M8 | N6-(3-hydroxyphenyl) adenosine | Phase I (Hydrolysis) |

| M7 | N6-(3-hydroxyphenyl) adenine (B156593) | Phase I (Hydrolysis, Loss of ribofuranose) |

| M6 | 8-hydroxy-N6-(3-hydroxyphenyl) adenosine | Phase II (Hydroxylation) |

| M2 | N6-(3-O-β-D-glucuronyphenyl) adenine | Phase II (Glucuronidation) |

| M3 | N8-hydroxy-N6-(3-O-sulfophenyl) adenine | Phase II (Hydroxylation, Sulfation) |

| M4 | N6-(3-O-β-D-glucuronyphenyl) adenosine | Phase II (Glucuronidation) |

| M5 | N6-(3-O- sulfophenyl) adenosine | Phase II (Sulfation) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-O-Acetyl-2'-deoxyadenosine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves selective acetylation of the 3'-OH group of 2'-deoxyadenosine. A validated approach includes using acetylating agents (e.g., acetic anhydride) in anhydrous pyridine under controlled temperatures (0–25°C) to minimize side reactions like over-acetylation. Evidence from analogous compounds (e.g., 3'-O-acetyl-2'-deoxyguanosine) suggests that protecting the 5'-OH group with a trityl or silyl group improves regioselectivity . Post-synthesis, purification via silica gel chromatography (eluting with CHCl₃:MeOH gradients) and characterization by ¹H/¹³C NMR are critical to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Key diagnostic signals include the acetyl methyl group (δ ~2.1 ppm in ¹H NMR, δ ~20–22 ppm in ¹³C NMR) and the absence of the 3'-OH proton. The sugar moiety’s H-3' proton appears as a triplet due to coupling with H-2' and H-4' .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 293.11 (C₁₂H₁₅N₅O₄). Fragmentation patterns (e.g., loss of the acetyl group, m/z 251) further validate the structure .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation .

- Spill Management : Decontaminate spills with ethanol followed by water to hydrolyze reactive intermediates .

- Waste Disposal : Collect acetylated byproducts in halogen-free containers for incineration, adhering to institutional chemical waste policies .

Advanced Research Questions

Q. How does the 3'-O-acetyl group influence the metabolic stability of 2'-deoxyadenosine derivatives in cellular systems?

- Experimental Design :

- Stability Assays : Incubate this compound with human liver microsomes (HLMs) or serum. Monitor deacetylation kinetics via HPLC-MS/MS, quantifying residual acetylated vs. deacetylated forms over time .

- Enzyme Inhibition : Co-administer with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to identify enzymes responsible for deacetylation .

Q. What role does this compound play in oligonucleotide synthesis, and how does it compare to other protecting groups?

- Applications : The acetyl group acts as a transient protecting group during solid-phase DNA synthesis. Unlike bulkier groups (e.g., tert-butyldimethylsilyl), it is labile under mild basic conditions (e.g., NH₃/MeOH), enabling efficient deprotection without strand cleavage .

- Optimization : Compare coupling efficiencies using phosphoramidite derivatives (e.g., 5'-O-DMT-N6-Acetyl-2'-deoxyadenosine 3'-CE phosphoramidite) in automated synthesizers. Measure stepwise yields via trityl cation monitoring .

Q. How can researchers address contradictions in reported stability data for this compound under acidic or oxidative conditions?

- Data Reconciliation :

- pH-Dependent Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl vs. PBS pH 7.4 at 37°C) with HPLC quantification. Conflicting data may arise from impurities or residual catalysts in earlier syntheses .

- Oxidative Stress : Expose the compound to H₂O₂/Fe²⁺ and analyze products (e.g., 8,5'-cyclo-2'-deoxyadenosine) via LC-MS to assess oxidative susceptibility .

Q. What strategies optimize the enzymatic incorporation of this compound into DNA primers for polymerase studies?

- Methodology :

- Template Design : Use templates with adenine-rich regions to enhance incorporation efficiency by DNA polymerases (e.g., Taq or Klenow fragment).

- Kinetic Analysis : Measure kcat/Km values via stopped-flow assays, comparing acetylated vs. native dATP. Acetylation may reduce incorporation rates due to steric hindrance .

Methodological Notes

- Synthetic Challenges : Side reactions (e.g., 5'-O-acetylation) are common. Use orthogonal protecting groups (e.g., 5'-DMT) and monitor reactions by TLC .

- Analytical Pitfalls : Overlapping NMR signals (e.g., H-2' and H-3') complicate structural assignments. Employ 2D-COSY or HSQC to resolve ambiguities .

- Biological Relevance : The acetyl group may mimic endogenous post-translational modifications, making this compound valuable for studying DNA-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.